Terrestroside B

Description

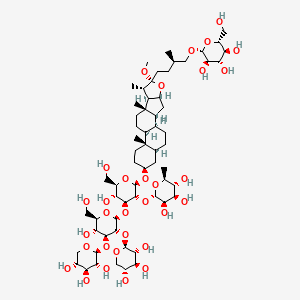

Terrestroside B is a furostanol-type saponin isolated from Tribulus terrestris (puncture vine), a plant widely used in traditional medicine for its cardiovascular and anti-inflammatory properties . Its molecular formula is C₆₁H₁₀₀O₃₀, with a molecular weight of 1312.63 g/mol . Structurally, it features a complex glycosylation pattern, including β-D-glucopyranosyl, α-L-rhamnopyranosyl, and β-D-xylopyranosyl residues attached to the furostanol aglycone backbone . This compound is a critical quality control marker in processed Tribuli Fructus (stir-fried Tribulus fruits), as its stability under thermal stress directly correlates with the herb’s pharmacological efficacy .

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104O31/c1-23(20-81-54-48(78)45(75)41(71)34(17-63)86-54)9-14-62(80-6)24(2)37-33(93-62)16-30-28-8-7-26-15-27(10-12-60(26,4)29(28)11-13-61(30,37)5)85-58-52(92-57-49(79)44(74)38(68)25(3)84-57)51(43(73)35(18-64)87-58)90-59-53(91-56-47(77)40(70)32(67)22-83-56)50(42(72)36(19-65)88-59)89-55-46(76)39(69)31(66)21-82-55/h23-59,63-79H,7-22H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWPDEGCCHXZQG-JWPYDJEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terrestroside B involves complex organic reactions. One of the methods includes the extraction from Tribulus terrestris using solvents like methanol. The extract is then subjected to chromatographic techniques to isolate this compound. The synthetic route may involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-time of flight mass spectrometry (UPLC-TOF/MS) for qualitative characterization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant Tribulus terrestris. The process includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques. The production is carried out under controlled conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Terrestroside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Terrestroside B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other saponins.

Biology: Studied for its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.

Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of Terrestroside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may exert its effects by binding to specific receptors, leading to the activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Structural Divergence: Terrestroside A differs from B by additional xylose residues, while terrestrosins K and D likely represent spirostanol derivatives with distinct glycosylation patterns . The 12-keto group in terrestrosin D distinguishes it from this compound, influencing its reactivity during thermal processing .

Stability and Processing: this compound degrades significantly during stir-frying, with mechanisms involving sequential loss of sugar moieties . Terrestrosin K and D exhibit higher thermal stability, often converting into bioactive spirostanol forms (e.g., diosgenin derivatives) .

Functional Roles :

- This compound and terrestrosin K are dual indicators for optimizing Tribuli Fructus processing, as their ratios reflect heating conditions .

- Terrestrosin D’s degradation products may contribute to the herb’s anti-inflammatory effects, though this requires further validation .

Research Implications and Gaps

- Analytical Challenges : The lack of reported molecular formulas for terrestrosins K and D underscores the need for advanced structural elucidation studies .

- Pharmacological Potential: While this compound is a recognized quality marker, its direct bioactivity (e.g., anti-inflammatory, cardioprotective) remains understudied compared to spirostanol analogs like diosgenin .

- Processing Optimization : LC-QQQ/MS and colorimetric assays have established this compound and K as reliable metrics for standardizing stir-frying protocols .

Q & A

Q. How is Terrestroside B isolated and purified from natural sources?

Methodological Answer:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning with ethyl acetate to separate non-polar contaminants.

- Chromatography : Employ column chromatography (silica gel or Sephadex LH-20) for preliminary separation, then high-performance liquid chromatography (HPLC) with C18 reverse-phase columns for final purification .

- Purity Validation : Confirm purity (>95%) via analytical HPLC and mass spectrometry (MS). Include retention time and spectral data comparisons with published standards .

Q. What spectroscopic techniques are used to elucidate the structure of this compound?

Methodological Answer:

- NMR Analysis : Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to assign stereochemistry and glycosidic linkages. Compare shifts with related saponins .

- Mass Spectrometry : Use high-resolution MS (HRMS) to determine molecular formula and tandem MS (MS/MS) for fragmentation patterns.

- X-ray Crystallography (if feasible): Resolve crystal structures for absolute configuration confirmation .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Methodological Answer:

- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages using ELISA .

- Antioxidant : Assess DPPH/ABTS radical scavenging activity or SOD enzyme modulation.

- Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate experiments .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) across studies using tools like PRISMA guidelines .

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled oxygen levels) .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upstream/downstream targets, reducing reliance on single-endpoint assays .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities with receptors (e.g., NF-κB, COX-2). Validate with molecular dynamics simulations (GROMACS) to assess stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to correlate structural features with observed bioactivity .

- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify multi-target mechanisms .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Formulation : Test bioavailability enhancers (e.g., liposomes, cyclodextrins) via solubility assays and stability testing .

- Pharmacokinetic Parameters : Use LC-MS/MS to measure plasma concentration-time profiles (Cₘₐₓ, Tₘₐₓ, AUC) in rodent models. Include metabolite identification .

- Tissue Distribution : Employ radiolabeled this compound (¹⁴C or ³H) with autoradiography to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.